2,3-Difluoro-4-methoxybenzyl alcohol
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Overview
Description
2,3-Difluoro-4-methoxybenzyl alcohol is an organic compound with the molecular formula C8H8F2O2 and a molecular weight of 174.15 g/mol . It is a derivative of benzyl alcohol, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methoxy group at the 4 position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Difluoro-4-methoxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 2,3-difluoro-4-methoxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol . The reaction typically proceeds at room temperature and yields the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction reactions with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-methoxybenzyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2,3-Difluoro-4-methoxybenzaldehyde or 2,3-difluoro-4-methoxybenzoic acid.
Reduction: 2,3-Difluoro-4-methoxytoluene.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-4-methoxybenzyl alcohol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-difluoro-4-methoxybenzyl alcohol depends on the specific reactions it undergoes. For example, in oxidation reactions, the alcohol group is converted to an aldehyde or carboxylic acid through the transfer of electrons to the oxidizing agent . In substitution reactions, the fluorine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism .
Comparison with Similar Compounds
Similar Compounds
Comparison
2,3-Difluoro-4-methoxybenzyl alcohol is unique due to the specific positions of the fluorine and methoxy groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. For example, the electron-withdrawing effect of the fluorine atoms can make the benzene ring more susceptible to nucleophilic attack compared to other similar compounds .
Properties
IUPAC Name |
(2,3-difluoro-4-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKZXUYOJRZFKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CO)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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